molecular formula C17H19NO B503721 2-(Cinnamylamino)-1-phenylethanol

2-(Cinnamylamino)-1-phenylethanol

Cat. No.: B503721
M. Wt: 253.34g/mol
InChI Key: KGVMWXOXZIZYGK-JXMROGBWSA-N
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Description

2-(Cinnamylamino)-1-phenylethanol is a chiral secondary alcohol derivative of 1-phenylethanol, featuring a cinnamylamino (-NH-Cinnamyl) substituent at the C2 position. This article compares 2-(Cinnamylamino)-1-phenylethanol with structurally and functionally related compounds, emphasizing antifungal activity, synthesis, and industrial relevance.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

1-phenyl-2-[[(E)-3-phenylprop-2-enyl]amino]ethanol

InChI

InChI=1S/C17H19NO/c19-17(16-11-5-2-6-12-16)14-18-13-7-10-15-8-3-1-4-9-15/h1-12,17-19H,13-14H2/b10-7+

InChI Key

KGVMWXOXZIZYGK-JXMROGBWSA-N

SMILES

C1=CC=C(C=C1)C=CCNCC(C2=CC=CC=C2)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCC(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CCNCC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Key Findings :

  • Antifungal activity is highly substituent-dependent. The imidazole derivative exhibits potent activity against Candida spp., likely due to its ability to disrupt fungal membrane integrity or enzyme function .
  • 1-Phenylethanol itself shows non-biocidal, concentration-dependent antifungal effects, possibly via quorum-sensing interference in plant pathogens .
  • Amino-substituted derivatives (e.g., 2-amino-1-phenylethanol) demonstrate neurological activity, highlighting the role of the amino group in targeting enzymes like cholinesterase .
Physicochemical and ADMET Properties
  • 1-Phenylethanol: Low melting point, high solubility in organic solvents; moderate human intestinal absorption (HIA = 0.62) .
  • 2-(2-Hydroxyphenoxy)-1-phenylethanol: High plasma protein binding (PPB > 95%), poor blood-brain barrier (BBB) penetration .

Notable Contrasts:

  • Imidazole derivatives exhibit stronger intermolecular interactions (e.g., H-bonding) compared to 1-phenylethanol, influencing their crystallinity and solubility .
  • Amino-substituted derivatives show variable BBB penetration, with 2-amino-1-phenylethanol likely excluded due to polarity, while dimethylamino analogs may cross more readily .
Fragrance and Cosmetics
  • 1-Phenylethanol: Widely used in perfumes, soaps, and cosmetics for its floral odor; occurs naturally in tea flowers (Camellia sinensis) .
  • Chiral Derivatives: (R)-1-phenylethanol serves as a precursor for solvatochromic dyes and ophthalmic preservatives .
Antifungal Agents
  • 2-(1H-Imidazol-1-yl)-1-phenylethanol derivatives: Biphenyl ester variants (e.g., compound 6a-c) show IC50 values 2–4× lower than fluconazole against Candida spp., making them promising for topical formulations .
  • 1-Phenylethanol: Used in agricultural settings to prevent gray mold in tomatoes, with preventive (non-curative) action .
Neurological Therapeutics

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